Heptadecanoic Acid

Description

Overview of Odd-Chain Saturated Fatty Acid Metabolism and Significance

Fatty acids, essential components of lipids, are broadly classified by the number of carbon atoms in their aliphatic chain. wikipedia.org The vast majority found in nature possess an even number of carbons, such as palmitic acid (C16) and stearic acid (C18). wikipedia.org However, a less common group, the odd-chain saturated fatty acids (OCSFAs), which contain an odd number of carbon atoms, also exists and is gaining scientific interest. wikipedia.orgwikipedia.org The most common OCSFAs are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). wikipedia.org

The metabolism of OCSFAs differs fundamentally from their even-chained counterparts, particularly in the final step of beta-oxidation. wikipedia.orgsfel.asso.fr While the oxidation of even-chain fatty acids yields solely acetyl-CoA molecules, the final cycle of OCSFA oxidation produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. sfel.asso.fr This three-carbon propionyl-CoA molecule can then be converted into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, linking OCSFA metabolism directly to this central energy-producing pathway. wikipedia.orgsfel.asso.fr This conversion requires three additional enzymes: propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and the vitamin B12-dependent methylmalonyl-CoA mutase. wikipedia.org

Sources of OCSFAs in humans include dietary intake, particularly from dairy products and ruminant meats, and potential production by gut microbiota. researchgate.netatamankimya.com There is also growing evidence for endogenous synthesis pathways, such as through α-oxidation of even-chain fatty acids. nih.gov Historically considered of minor physiological importance due to their low concentrations in plasma (typically less than 0.5% of total fatty acids), OCS-FAs are now recognized for their roles as biomarkers and their potential connections to metabolic health. nih.govresearchgate.net

Historical Context of this compound Discovery and Early Research

The history of this compound is intertwined with the foundational discoveries in lipid chemistry. In 1813, the French chemist Michel Eugène Chevreul, a pioneer in the study of fats, isolated a crystalline, acidic substance from pork fat soap. ocl-journal.org He named it "acide margarique" (margaric acid), derived from the Greek word márgaron for "pearl" due to its pearly luster. ocl-journal.orgwikipedia.org For several decades, margaric acid was considered a fundamental, pure C17 fatty acid. wikipedia.org Chevreul's work, which included identifying other fatty acids like stearic acid, was revolutionary and formed the basis for the modern candle industry. ocl-journal.orgaocs.org

However, the status of margaric acid as a unique, naturally abundant fatty acid was later challenged. In 1853, the German structural chemist Wilhelm Heinrich Heintz conducted a thorough analysis and concluded that the "margaric acid" discovered by Chevreul was not a pure compound. wikipedia.orgillinois.edu Instead, Heintz demonstrated it was a eutectic mixture—a specific combination of stearic acid (C18) and the then-unknown palmitic acid (C16) that solidified at a consistent, lower melting point, giving it the appearance of a pure substance. wikipedia.orgillinois.edu Although the naturally occurring substance Chevreul found was a mixture, the true C17 fatty acid, this compound, was later synthesized and its properties were found to be different from the original mixture. illinois.edu This historical correction clarified the composition of natural fats and highlighted the analytical challenges in early organic chemistry.

Contemporary Academic Relevance of this compound Research

In recent decades, this compound has transitioned from a historical curiosity to a subject of significant academic research. Initially, its primary modern application was as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids, chosen precisely because its natural concentration in humans was thought to be negligible. nih.govresearchgate.net

Contemporary research now focuses on several key areas:

Biomarker of Dairy Intake: Numerous epidemiological studies have established that the concentration of this compound in blood and adipose tissue correlates with the consumption of dairy fat. atamankimya.comatamanchemicals.com This has positioned C17:0 as a potential objective biomarker for dairy intake, helping to validate dietary questionnaires in nutritional studies. atamankimya.com

Association with Metabolic Diseases: A growing body of research indicates an inverse association between circulating levels of this compound and the risk of metabolic diseases. plos.org For instance, higher levels of C17:0 have been linked to a lower incidence of type 2 diabetes. illinois.edu Similarly, some studies show that higher concentrations of OCSFAs, including this compound, are associated with a decreased risk of coronary heart disease. plos.org

Endogenous Metabolism and Direct Effects: The relationship between this compound and disease risk is complex and debated. illinois.edu Research is ongoing to determine if C17:0 is simply a marker of a diet rich in dairy (which contains other beneficial components) or if it has direct biological effects. illinois.edu Evidence suggests that endogenous production may contribute to circulating levels, as the ratio of C15:0 to C17:0 in human plasma differs from that found in dairy fat, pointing to internal metabolic pathways like α-oxidation. nih.gov Studies are actively investigating whether this compound itself can influence metabolic processes such as insulin (B600854) resistance and hepatic steatosis, though results have been mixed. illinois.edu

The following table summarizes selected research findings on the associations of this compound.

| Study Focus | Population/Model | Key Finding | Citation |

| Metabolic Syndrome | Bottlenose Dolphins | Higher dietary intake of C17:0 was associated with alleviated metabolic syndrome markers. | nih.gov |

| Type 2 Diabetes | Human Epidemiological Study (EPIC-InterAct) | Circulating C17:0 was inversely associated with the incidence of type 2 diabetes. | plos.org |

| Adipokine Profile | Human Cross-Sectional Study | Higher levels of C17:0 were inversely associated with leptin and PAI-1 concentrations. | plos.org |

| Diet-Induced Insulin Resistance | Mouse Model | Dietary supplementation with C17:0 did not show significant effects on improving diet-induced hepatic steatosis or insulin resistance. | illinois.edu |

Structure

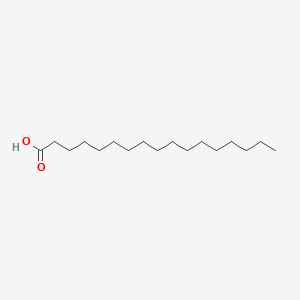

2D Structure

3D Structure

Propriétés

IUPAC Name |

heptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMQGTRYUADPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1002-82-0 (hydrochloride salt), 17378-36-8 (potassium salt) | |

| Record name | Margaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021596 | |

| Record name | Heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, Solid; [Merck Index], Solid | |

| Record name | Heptadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Margaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

363.00 to 364.00 °C. @ 760.00 mm Hg | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.2 mg/L @ 25 °C (exp) | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-12-7, 63399-94-0, 67701-03-5, 68424-37-3 | |

| Record name | Heptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Margaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(2+) heptadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063399940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C14-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEPTADECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C14-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(2+) heptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARGARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V987Y9OZ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61.3 °C | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Occurrence and Distribution of Heptadecanoic Acid

Endogenous Biosynthesis Pathways of Heptadecanoic Acid

While for a long time this compound was considered to be primarily of exogenous origin, evidence now points to its synthesis within the body. nih.govresearchgate.netatamanchemicals.com This endogenous production occurs through specific metabolic pathways.

Role of Peroxisomal 2-Hydroxyacyl-CoA Lyase (Hacl1) in Endogenous this compound Synthesis

One key pathway for the endogenous synthesis of this compound involves the enzyme peroxisomal 2-hydroxyacyl-CoA lyase (Hacl1). cam.ac.ukresearchgate.netmdpi.com This enzyme is involved in a process called alpha-oxidation, which shortens a fatty acid chain by one carbon atom. mdpi.commdpi.com Hacl1 is located in peroxisomes and plays a role in the breakdown of 3-methyl-branched fatty acids and straight-chain fatty acids. mdpi.com

Research using mouse models has demonstrated the significance of Hacl1 in maintaining this compound levels. cam.ac.ukresearchgate.net In studies on mice lacking the Hacl1 gene (Hacl1-/-), a significant decrease in this compound levels was observed in the liver and plasma, approximately 26% and 22% lower, respectively, compared to control mice. cam.ac.uk This provides strong evidence that Hacl1-mediated alpha-oxidation is a significant contributor to the endogenous pool of this compound. cam.ac.ukmdpi.com

Contribution of Gut Microbiota-Derived Propionic Acid to this compound Levels

The gut microbiota also plays a crucial role in the endogenous availability of this compound through its production of propionic acid. nih.govresearchgate.netwikipedia.org Propionic acid, a short-chain fatty acid, is a product of bacterial fermentation of dietary fibers in the gut. mdpi.comfrontiersin.orgmdpi.com This gut-derived propionic acid can then be used by the body as a precursor for the synthesis of odd-chain fatty acids, including this compound. nih.govresearchgate.netresearchgate.net

The process involves the elongation of propionyl-CoA, which is formed from propionic acid. nih.govresearchgate.net This pathway highlights a direct link between diet (specifically fiber intake), gut microbiome activity, and the endogenous production of this compound. mdpi.com Besides gut bacteria, propionic acid can also be generated from the breakdown of certain amino acids like methionine, valine, isoleucine, and threonine. nih.govresearchgate.net

Tissue-Specific Synthesis and Distribution of this compound

This compound is found in various tissues throughout the body, including plasma, red blood cells, liver, and adipose tissue. spandidos-publications.comnih.gov Research indicates that its synthesis and distribution are tissue-specific. The liver is a significant site of endogenous this compound production, as evidenced by the reduced levels in the livers of Hacl1-deficient mice. cam.ac.uknih.gov

Adipose tissue also contains this compound, and its levels in subcutaneous adipose tissue are considered a good biomarker for long-term dietary intake of dairy fat. atamankimya.comfoodb.canp-mrd.org While some in-vitro studies have suggested that adipocytes can synthesize odd-chain fatty acids, it is not yet clear to what extent they contribute to the circulating levels in the body. mdpi.com The brain is another tissue where odd-chain fatty acids, which can be formed from or elongated to this compound, are found in glycosphingolipids. nih.govresearchgate.net

Exogenous Sources and Dietary Contributions to this compound Levels

The primary external source of this compound is the diet, particularly from ruminant-derived products. foodb.caatamanchemicals.comnp-mrd.org

Ruminant Fat as a Primary Dietary Source

This compound is a minor component of fat from ruminants, such as cows, sheep, and goats. atamankimya.comwikipedia.orgebi.ac.uk It is synthesized by the bacteria in the rumen of these animals. researchgate.net Consequently, meat and fat from these animals contain this compound. foodb.caatamanchemicals.com For instance, ruminant meat fat contains approximately 0.83% this compound. atamankimya.comfoodb.caatamanchemicals.com

Presence in Dairy Products (e.g., milk, cheese, butter, yogurt)

Dairy products are a significant dietary source of this compound. foodb.caatamanchemicals.comnih.gov The concentration of this fatty acid varies across different dairy items.

This compound Content in Various Dairy Products

| Dairy Product | This compound Content |

| Milk Fat | Constitutes about 0.61% of total fat. atamankimya.comfoodb.caatamanchemicals.com |

| Cow Milk (conventionally produced) | Approximately 0.54% of total fatty acids. nih.gov |

| Whole Milk | Around 19 mg per 100g. nih.govgoogle.complos.org |

| 2% Fat Milk | Contains about 10 mg per 100g. nih.govgoogle.complos.org |

| Nonfat Milk | No detectable this compound. nih.govplos.orgsciencedaily.com |

| Butter | Has the highest concentration, around 423 mg per 100g. nih.govgoogle.complos.org |

| Cheese | Present in various types, including cheddar, process, cream, emmental, and blue cheese. wholefoodcatalog.infobuxtonosteopathy.co.ukresearchgate.net |

| Yogurt (whole fat) | Contains approximately 31 mg per 100g. nih.govgoogle.complos.org |

| Nonfat Yogurt | No detectable this compound. nih.govplos.orgsciencedaily.com |

This table is interactive. You can sort the columns by clicking on the headers.

The levels of this compound in dairy products can be influenced by the animal's diet. mdpi.com For example, milk from organically raised cows may have slightly higher concentrations of this fatty acid. nih.govresearchgate.net The presence of this compound in dairy has led to its use as a biomarker for dairy fat intake in nutritional studies. atamankimya.comnih.govtufts.edu

Occurrence in Fish and Marine Organisms

This compound is a known constituent of the fat in various fish and marine organisms. nih.gov Its concentration, however, can vary significantly depending on the species.

A study of 34 marine fish species from the Mediterranean Sea identified this compound in most of them, with concentrations ranging from 0.31% to 1.84% of the total fatty acids. tandfonline.comnih.govresearchgate.net Another study analyzing 13 seafood species from the Northeastern Mediterranean coast reported this compound levels between 0.67% and 2.23%. scielo.brscielo.br

Research on freshwater fish has also documented the presence of this fatty acid. A comparative study of five freshwater fish species from Dezful, Iran, found this compound concentrations to be 1.52% in Luciobarbus pectoralis, 1.55% in Capoeta trutta, 0.63% in Squalius cephalus, 0.58% in Chondrostoma regium, and 1.72% in Cyprinus carpio. ijfsab.com

Specific fish species have been analyzed for their this compound content in milligrams per 100 grams. For instance, herring and mackerel contain 19 mg/100g and 22 mg/100g, respectively. plos.org In a study of bottlenose dolphins, the fish in their diet showed varying levels of this compound, with pinfish and mullet containing 41 mg/100g and 67 mg/100g, respectively, while it was undetectable in capelin. plos.orgnih.gov

Beyond fish, this compound is also found in other marine organisms. It has been identified as a common constituent of lipids in the Portuguese man-of-war (Physalia physalis). atamanchemicals.comfoodb.ca

Table 1: this compound Content in Various Fish Species

| Fish Species | This compound Content |

|---|---|

| Marine Fish (Mediterranean Sea) | |

| 34 Species (Range) | 0.31% - 1.84% of total fatty acids tandfonline.comnih.govresearchgate.net |

| Seafood (Northeastern Mediterranean) | |

| 13 Species (Range) | 0.67% - 2.23% of total fatty acids scielo.brscielo.br |

| Freshwater Fish (Dezful, Iran) | |

| Luciobarbus pectoralis | 1.52% of total fatty acids ijfsab.com |

| Capoeta trutta | 1.55% of total fatty acids ijfsab.com |

| Squalius cephalus | 0.63% of total fatty acids ijfsab.com |

| Chondrostoma regium | 0.58% of total fatty acids ijfsab.com |

| Cyprinus carpio | 1.72% of total fatty acids ijfsab.com |

| Specific Fish (mg/100g) | |

| Herring | 19 mg/100g plos.org |

| Mackerel | 22 mg/100g plos.org |

| Pinfish | 41 mg/100g plos.org |

| Mullet | 67 mg/100g plos.org |

| Capelin | Not detectable plos.org |

Trace Presence in Select Plant Lipids

While primarily associated with animal fats, this compound is present in trace amounts in some plant lipids. atamankimya.comcymitquimica.com It is generally considered to be almost absent in natural plant lipids. creative-proteomics.com

Some research indicates its presence in certain vegetable oils and vegetables like cabbage and cucumber. nih.gov For example, rapeseed (canola) oil contains small amounts of both pentadecanoic and this compound. nih.gov It has also been identified as a constituent of the trunkwood and bark of Erythrina crista-galli. atamanchemicals.comfoodb.ca One report notes that the fruit of the durian species Durio graveolens contains fats of which this compound comprises 2.2%. atamanchemicals.com

Dietary Intake Studies and this compound Concentration in Biological Tissues

This compound is often used as a biomarker for the intake of certain foods, particularly dairy fat, as it is found in ruminant-derived products. atamankimya.comcreative-proteomics.comtandfonline.comnih.govresearchgate.net It constitutes approximately 0.61% of milk fat and 0.83% of ruminant meat fat. atamanchemicals.comfoodb.cancats.io

Studies have shown a correlation between the consumption of dairy products and the concentration of this compound in human biological tissues, such as adipose tissue and serum lipids. atamanchemicals.comfoodb.cancats.ionih.gov For instance, in a study of healthy men, the content of this compound in adipose tissue was found to be a good biological marker of long-term milk fat intake. atamanchemicals.comfoodb.cancats.ionih.gov

However, the relationship isn't always straightforward. Some studies have noted that fish consumption can also influence plasma concentrations of this compound, which could be a confounding factor in populations with high fish intake. nih.gov One large cohort study found a strong positive correlation between the total intake of fish and plasma concentration of this compound, but no correlation with dairy products. nih.gov

A study involving bottlenose dolphins found that a diet higher in this compound from fish led to increased serum levels of this fatty acid. plos.orgnih.govsciencedaily.com This suggests a direct link between dietary intake from marine sources and circulating levels.

In humans, the concentration of this compound in plasma and adipose tissue has been directly linked to dietary habits. A study comparing meat-eaters, vegetarians, and vegans found that meat-eaters had significantly higher plasma concentrations of this compound than vegans. scispace.com Another study showed that after four weeks of consuming three servings of dairy products per day, plasma levels of this compound were higher. cambridge.org

The following table summarizes findings from various studies on the concentration of this compound in different food sources and its correlation with tissue concentrations.

Table 2: this compound in Food Sources and its Relation to Biological Tissue Concentration

| Food Source | This compound Content | Biological Tissue and Correlation |

|---|---|---|

| Dairy Products | ||

| Milk Fat | 0.61% atamanchemicals.comfoodb.cancats.io | Adipose tissue concentration is a good biomarker of long-term intake. atamanchemicals.comfoodb.cancats.ionih.gov |

| Unsalted Butter | 350 mg/100g wholefoodcatalog.info | Plasma levels increased after 4 weeks of dairy intake. cambridge.org |

| Cheddar Cheese | 150 mg/100g wholefoodcatalog.info | |

| Ruminant Meat Fat | 0.83% atamanchemicals.comfoodb.cancats.io | |

| Fish | Varies by species (see Table 1) | Plasma concentration can be positively correlated with fish intake. nih.gov |

| Plant Sources | ||

| Durio graveolens (fruit fat) | 2.2% atamanchemicals.com | |

| Rapeseed (Canola) Oil | Trace amounts nih.gov |

Table of Compounds

| Compound Name |

|---|

| Acetyl-CoA |

| Arachidonic acid |

| Capelin |

| Capoeta trutta |

| Chondrostoma regium |

| Cyprinus carpio |

| Durio graveolens |

| Eicosapentaenoic acid |

| Erythrina crista-galli |

| This compound |

| Linoleic acid |

| Luciobarbus pectoralis |

| Myristic acid |

| Oleic acid |

| Palmitic acid |

| Palmitoleic acid |

| Pentadecanoic acid |

| Physalia physalis |

| Propionic acid |

| Propionyl-CoA |

| Squalius cephalus |

| Stearic acid |

| Succinyl-CoA |

| Trans-palmitoleic acid |

Metabolic Pathways and Biochemical Roles of Heptadecanoic Acid

Integration of Heptadecanoic Acid into Lipid Metabolism

The integration of this compound into the body's lipid metabolic pathways is primarily characterized by its breakdown for energy and its potential to replenish intermediates of central metabolic cycles.

Similar to even-chain fatty acids, this compound undergoes catabolism through β-oxidation, a cyclical process that sequentially shortens the fatty acid chain. nih.gov This process occurs within the mitochondria and, in some cases, peroxisomes. nih.govnih.gov The β-oxidation spiral consists of a series of four enzymatic reactions that cleave two-carbon units from the fatty acid chain.

For this compound, this process repeats until the final three carbons remain. nih.gov The breakdown of a 17-carbon fatty acid like this compound requires seven cycles of β-oxidation. snmjournals.org

The key distinction in the breakdown of odd-chain fatty acids like this compound is the final product. nih.govsketchy.com While β-oxidation of even-chain fatty acids yields only acetyl-CoA, the final cycle of odd-chain fatty acid oxidation produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.gov Propionyl-CoA is a three-carbon acyl-CoA that serves as a crucial metabolic intermediate. sketchy.com

Propionyl-CoA cannot be directly utilized in the tricarboxylic acid (TCA) cycle. Instead, it undergoes a series of enzymatic conversions to become succinyl-CoA, a TCA cycle intermediate. sketchy.comlibretexts.org This conversion involves three key enzymes:

Propionyl-CoA carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA. sketchy.comwikipedia.org

Methylmalonyl-CoA epimerase: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA. wikipedia.org

Methylmalonyl-CoA mutase: This vitamin B12-dependent enzyme rearranges L-methylmalonyl-CoA to form succinyl-CoA. sketchy.comlibretexts.org

Once formed, succinyl-CoA can enter the TCA cycle and participate in cellular respiration to generate ATP. sketchy.comlibretexts.org

The conversion of propionyl-CoA to succinyl-CoA represents an anaplerotic pathway, meaning it replenishes the intermediates of the TCA cycle. nih.govresearchgate.net This is a significant metabolic advantage of odd-chain fatty acids. The intermediates of the TCA cycle are not only involved in energy production but are also precursors for various biosynthetic pathways. By providing a source of succinyl-CoA, the catabolism of this compound can help maintain the integrity and function of the TCA cycle, especially during times of high metabolic demand. nih.govresearchgate.net

Like other fatty acids, this compound serves as a potent energy source. Its complete oxidation yields a significant amount of ATP. When not immediately needed for energy, this compound can be incorporated into triglycerides and stored in adipose tissue, representing a long-term energy reserve. snmjournals.orgfoodb.ca

Production of Propionyl-CoA from Odd-Chain Fatty Acid Breakdown

Potential for Anaplerosis via Propionyl-CoA

This compound as a Constituent of Complex Lipids

While often found in trace amounts, this compound can be incorporated into various complex lipids. foodb.calipotype.com It can be found in phospholipids (B1166683), which are essential components of cell membranes, and in glycosphingolipids, which are particularly abundant in nervous tissue like the brain. nih.govlipotype.com The presence of odd-chain fatty acids like this compound in these complex lipids can influence the physical properties and functions of cellular membranes.

Interactive Data Table: Enzymes in this compound Catabolism

| Enzyme | Substrate | Product | Cofactor/Coenzyme | Metabolic Pathway |

| Acyl-CoA Dehydrogenase | Heptadecanoyl-CoA | trans-Δ2-Heptadecenoyl-CoA | FAD | β-Oxidation |

| Enoyl-CoA Hydratase | trans-Δ2-Heptadecenoyl-CoA | L-3-Hydroxyheptadecanoyl-CoA | H₂O | β-Oxidation |

| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyheptadecanoyl-CoA | 3-Ketoheptadecanoyl-CoA | NAD+ | β-Oxidation |

| β-Ketothiolase | 3-Ketoheptadecanoyl-CoA | Pentadecanoyl-CoA + Acetyl-CoA | CoA-SH | β-Oxidation |

| Propionyl-CoA Carboxylase | Propionyl-CoA | D-Methylmalonyl-CoA | Biotin, ATP | Propionyl-CoA Metabolism |

| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | Propionyl-CoA Metabolism | |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | Succinyl-CoA | Vitamin B12 | Propionyl-CoA Metabolism |

Incorporation into Phospholipids (e.g., erythrocyte membranes, plasma)

This compound is incorporated into phospholipids, which are fundamental components of cell membranes and play a crucial role in lipid transport within the plasma.

Erythrocyte Membranes:

The presence of this compound in erythrocyte (red blood cell) membranes has been documented in several studies. In certain metabolic disorders, such as propionic acidemia and methylmalonic aciduria, there is an accumulation of propionyl-CoA, which leads to an increased synthesis of odd-numbered long-chain fatty acids, including this compound. nih.gov Consequently, the red blood cell membrane lipids of individuals with these conditions show elevated levels of pentadecanoic, heptadecanoic, and heptadecenoic acids compared to normal levels. nih.gov The amount of these odd-numbered fatty acids in the erythrocyte membrane can serve as a long-term indicator of the severity of these disorders and the effectiveness of dietary management. nih.gov

Furthermore, studies have investigated the fatty acid profile of erythrocyte membranes in various populations. For instance, research on high-level endurance runners has analyzed the fatty acid composition of their erythrocyte membranes, where this compound was used as an internal standard for quantification. mdpi.com Another study observed a statistically significant difference in the percentage of this compound in the erythrocyte membranes of heterozygous and homozygous pediatric patients with cystic fibrosis. researchgate.net Additionally, research preceding the development of Type 2 diabetes mellitus has shown that higher proportions of this compound in erythrocyte membranes are associated with a lower risk of developing the disease. nih.govdiva-portal.org

Plasma Phospholipids:

This compound is also found in plasma phospholipids, which are essential for transporting metabolically active fatty acids. researchgate.netepa.gov The analysis of fatty acid profiles in plasma phospholipids is considered a valuable marker for dietary habits and the effects of dietary interventions. researchgate.netepa.gov Several analytical methods have been developed to accurately measure the composition of fatty acids, including this compound, in plasma phospholipid fractions. researchgate.netepa.gov

Studies have shown an inverse association between the concentration of odd-chain fatty acids like this compound in plasma phospholipids and the risk of type 2 diabetes and cardiovascular disease. researchgate.netnih.gov While often considered a biomarker for dairy fat intake, the presence of this compound in the plasma phospholipids of individuals on vegan diets suggests endogenous synthesis pathways. nih.gov However, the relationship between dietary intake, liver fat content, and plasma phospholipid concentrations of this compound is complex and continues to be an area of active research. nih.gov

Table 1: Presence of this compound in Phospholipids

| Biological Sample | Context | Key Findings |

|---|---|---|

| Erythrocyte Membranes | Disorders of propionate (B1217596) metabolism | Elevated levels of this compound. nih.gov |

| Cystic Fibrosis | Different percentages between heterozygous and homozygous patients. researchgate.net | |

| Pre-Type 2 Diabetes | Higher proportions associated with lower disease risk. nih.govdiva-portal.org | |

| Plasma Phospholipids | General Health Marker | Reflects dietary habits and metabolic status. researchgate.netepa.gov |

| Cardiometabolic Disease Risk | Inverse association with risk of type 2 diabetes and cardiovascular disease. researchgate.netnih.gov | |

| Biomarker for Dairy Intake | Used as a biomarker, but endogenous synthesis also occurs. nih.govnih.gov |

Presence in Sphingolipids and Cholesteryl Esters

Beyond phospholipids, this compound is also a constituent of other important lipid classes, namely sphingolipids and cholesteryl esters.

Sphingolipids:

Sphingolipids are a class of complex lipids that play critical roles in cell signaling and membrane structure. The backbone of these molecules is a long-chain amino alcohol called a sphingoid base. Odd-chain fatty acids like this compound can be incorporated into sphingolipids. nih.gov For example, odd-chain fatty acids can be elongated to form very-long-chain fatty acids found in glycosphingolipids, which are particularly abundant in brain tissue. researchgate.netnih.gov The degradation of certain sphingolipids can also potentially lead to the formation of odd-chain fatty acids. nih.gov

Cholesteryl Esters:

Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid. Cholesteryl heptadecanoate is the specific cholesteryl ester formed from the condensation of cholesterol with this compound. biocat.comcaymanchem.com Because this compound is not found in high concentrations in most natural fats, cholesteryl heptadecanoate is frequently utilized as an internal standard for the quantification of other cholesterol esters using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). biocat.comcaymanchem.com Cholesteryl esters are major components of lipoprotein particles that transport lipids in the blood and are also found in the adrenal glands and atherosclerotic plaques. biocat.comcaymanchem.com The synthesis of cholesteryl esters in plasma is primarily catalyzed by the enzyme lecithin-cholesterol acyltransferase (LCAT).

Table 2: this compound in Other Lipid Classes

| Lipid Class | Description | Significance of this compound |

|---|---|---|

| Sphingolipids | Complex lipids involved in signaling and membrane structure. | Incorporated into the fatty acyl chain; can be elongated to very-long-chain fatty acids in glycosphingolipids. researchgate.netnih.gov |

| Cholesteryl Esters | Esters of cholesterol and fatty acids. | Forms cholesteryl heptadecanoate, often used as an internal standard in lipid analysis due to its low natural abundance. biocat.comcaymanchem.com |

Influence on Membrane Dynamics and Stability

The fatty acid composition of a cell membrane significantly influences its physical properties, including fluidity, stability, and the organization of microdomains. The incorporation of this compound, as an odd-chain saturated fatty acid, can modulate these characteristics.

The length and degree of unsaturation of fatty acid chains are primary determinants of membrane fluidity. laminarpharma.com Saturated fatty acids, like this compound, generally increase the packing order of the membrane, leading to decreased fluidity compared to unsaturated fatty acids. laminarpharma.com The presence of an odd number of carbons in the acyl chain of this compound can introduce subtle perturbations in the highly ordered packing of membrane lipids compared to the more common even-chained saturated fatty acids.

Studies on model membrane systems have shown that the incorporation of different fatty acids alters membrane stability. For instance, shorter-chain saturated lipids have been observed to tolerate certain chemical stressors better than longer-chain ones. acs.org While specific studies focusing solely on the influence of this compound on membrane dynamics are less common, research on the adaptive responses of organisms to environmental stress provides some insights. For example, in some bacteria, exposure to certain chemicals can lead to an increased incorporation of exogenously supplied this compound into their membrane phospholipids to compensate for changes in the synthesis of other fatty acids, thereby maintaining membrane integrity. nih.gov This suggests that the inclusion of this compound can be a mechanism to modulate and stabilize membrane properties under specific conditions. Furthermore, the regulation of hydrocarbon chain length and saturation in cyanobacteria, which can involve precursors related to this compound, has been linked to the maintenance of membrane fluidity, particularly in response to temperature changes. researchgate.net

Heptadecanoic Acid As a Biomarker in Academic Research

Biomarker for Dietary Intake Assessment

Heptadecanoic acid's utility as a biomarker stems from its primary exogenous origin, meaning it is mainly obtained through diet rather than being synthesized by the human body. nih.gov This characteristic makes its concentration in the body a reflection of the consumption of specific food sources.

Utility as a Biomarker for Dairy Fat Consumption

This compound is predominantly found in the fat of ruminant animals, and consequently, in dairy products. atamankimya.com Its concentration in human subcutaneous adipose tissue has been shown to be a good biological marker of long-term milk fat intake, especially in populations with high dairy consumption. atamankimya.com Research consistently identifies odd-chain fatty acids like pentadecanoic acid (C15:0) and this compound (C17:0) as reliable biomarkers for dairy fat intake. tandfonline.comresearchgate.netplos.org

A meta-analysis of observational studies demonstrated that fatty acids in plasma/serum, including this compound, were significantly correlated with the intake of total dairy and dairy fat. researchgate.net Specifically, an increase in high-fat dairy consumption has been linked to a rise in plasma levels of this compound. nih.gov However, it's important to note that these biomarkers are more effective in tracking the consumption of full-fat dairy products as opposed to low-fat or non-fat options. researchgate.netmdpi.com

Table 1: Correlation of this compound with Dairy Intake

| Study Type | Sample Matrix | Correlation with Dairy Fat Intake | Reference |

|---|---|---|---|

| Meta-analysis | Plasma/Serum | Significant positive correlation | researchgate.net |

| Clinical Trial | Plasma | Increased with high-fat dairy intake | nih.gov |

Considerations for Fish Consumption in Biomarker Interpretation

While strongly associated with dairy, this compound is also present in some fish and marine organisms. atamankimya.comresearchgate.net Certain fish species can contain notable amounts of this fatty acid. nih.gov For instance, mullet has been identified as having a high content of this compound. eurekalert.org

This overlap requires careful consideration when interpreting this compound levels as a biomarker for dairy intake, particularly in populations with significant fish consumption. researchgate.netnih.gov In such cases, high levels of this compound could reflect either high dairy intake, high fish intake, or a combination of both. One study noted a strong positive ecological correlation between total fish intake and plasma concentration of this compound. researchgate.netnih.gov Therefore, in populations where fish is a dietary staple, the specificity of this compound as a dairy biomarker may be reduced. researchgate.net

Methodologies for Measuring this compound as a Dietary Biomarker

The standard method for analyzing this compound and other fatty acids in biological samples is gas chromatography (GC). snmjournals.orgnih.gov This technique separates the different fatty acid methyl esters, allowing for their individual quantification. plos.org Samples for analysis can be derived from various sources, including plasma, serum, red blood cell membranes, and adipose tissue. researchgate.netdiva-portal.org

For dietary biomarker studies, fasting blood samples are typically collected. tandfonline.com The fatty acids can be measured in different fractions of the blood, such as plasma triglycerides, phospholipids (B1166683), and cholesterol esters. tandfonline.com Some research suggests that total serum fatty acids may better reflect dietary intake than individual lipid fractions. researchgate.net More recent and cost-effective methods for determining this compound levels are also being developed. google.com

Biomarker for Disease Risk and Prognosis

Beyond its role in dietary assessment, circulating levels of this compound have been investigated for their association with various health outcomes, particularly metabolic disorders.

Association with Metabolic Syndrome and Related Disorders

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Several studies have explored the link between this compound and this syndrome. Research in bottlenose dolphins, which can develop a form of metabolic syndrome, revealed that lower serum levels of this compound were associated with higher levels of insulin (B600854), triglycerides, and ferritin—all markers of metabolic syndrome. researchgate.netnih.govnih.gov A subsequent dietary intervention in these dolphins showed that a diet higher in this compound helped to reverse the signs of metabolic syndrome. eurekalert.orgsciencedaily.com

In humans, higher levels of this compound have been linked to a lower risk of cardiovascular disease. plos.org It is considered a potential protective factor against the development of metabolic syndrome. researchgate.net Some research proposes that a deficiency in this compound, possibly due to a widespread shift away from whole-fat dairy products, could be a contributing factor to the prevalence of metabolic syndrome. eurekalert.orgnih.gov

Table 2: this compound and Metabolic Syndrome Indicators in Dolphins

| Indicator | Association with this compound | Reference |

|---|---|---|

| Insulin | Inverse | google.comnih.gov |

| Triglycerides | Inverse | eurekalert.orggoogle.com |

| Ferritin | Inverse | google.comnih.gov |

Link to Type 2 Diabetes and Prediabetes

There is growing evidence suggesting an inverse relationship between circulating this compound and the risk of type 2 diabetes. mdpi.com Multiple observational studies have found that higher levels of odd-chain saturated fatty acids, including this compound, are associated with a lower risk of developing type 2 diabetes. mdpi.comfoodandnutritionresearch.netmdpi.com A meta-analysis of several studies confirmed that a per standard deviation increase in this compound was associated with a reduced risk of incident type 2 diabetes. mdpi.com

Similarly, studies on individuals with prediabetes have shown interesting connections. Research using advanced imaging techniques to trace the metabolism of dietary fatty acids has been employed in individuals with prediabetes. nih.gov In a study of individuals who later developed type 2 diabetes, higher proportions of this compound in erythrocyte membranes at baseline were associated with a lower risk of diagnosis. diva-portal.org This suggests that this compound may play a protective role in the progression from prediabetes to full-blown diabetes. However, not all studies have found a significant association, and the exact mechanisms remain under investigation. nih.gov

Table 3: Summary of Research on this compound and Type 2 Diabetes Risk

| Study Design | Key Finding | Reference |

|---|---|---|

| Meta-analysis | Per SD increase in C17:0 associated with 24% lower T2D risk. | mdpi.com |

| Nested Case-Referent | Higher C17:0 in erythrocyte membranes linked to lower diabetes risk. | diva-portal.org |

| Prospective Case-Cohort | Inverse association between odd-chain SFAs (including C17:0) and T2D incidence. | foodandnutritionresearch.net |

Relationship with Coronary Heart Disease

The role of this compound as a biomarker for coronary heart disease (CHD) has been investigated in multiple large-scale studies, with findings that present a complex picture. While some research suggests a protective association, other major analyses have found no significant link.

A meta-analysis of 18 observational studies, which included a new cohort of 4,150 Swedish adults, concluded that higher levels of this compound were associated with a lower risk of cardiovascular disease (CVD). plos.org Another systematic review and meta-analysis of thirteen prospective studies also reported an inverse association, finding that individuals in the top third of circulating this compound levels had a lower risk of CVD compared to those in the bottom third. nih.gov

However, a large pooling project within the Fatty Acids and Outcomes Research Consortium (FORCE), involving 34,187 participants from 15 prospective cohorts, did not find a significant association between circulating and tissue levels of this compound and the risk of incident CHD or stroke. ahajournals.orgresearchgate.net This global consortium documented 5,790 incident CHD cases and 3,098 stroke cases over a maximum follow-up of 23.3 years and found no significant link. ahajournals.org The study also noted that this compound levels were only weakly correlated with dairy intake. ahajournals.org

Table 1: Summary of Research Findings on this compound and Cardiovascular Disease Risk

| Study/Consortium | Number of Participants/Studies | Key Finding | Reported Metric (Highest vs. Lowest Exposure) | Citation(s) |

| Meta-analysis (Imamura et al., 2021) | 18 observational studies | Higher levels of 17:0 associated with lower CVD risk. | Supports inverse association | plos.org |

| Meta-analysis (Qin et al., 2018) | 13 prospective studies (7,680 CVD cases) | Inverse association between 17:0 and total CVD risk. | Pooled RR: 0.82 (95% CI: 0.68-0.99) | nih.gov |

| FORCE Consortium (Lian et al., 2023) | 34,187 participants (15 cohorts) | No significant association with incident CHD or stroke. | CHD RR per IQR: 0.97 (0.92, 1.02) | ahajournals.orgresearchgate.net |

Potential Role in Multiple Sclerosis Research

This compound has been identified in biomedical research as a fatty acid associated with the incidence of multiple sclerosis (MS). creative-proteomics.commedchemexpress.comselleckchem.comspandidos-publications.com While the exact mechanisms are still under investigation, the link suggests that alterations in fatty acid profiles could be relevant to the disease process. Broader research into fatty acids and MS indicates that imbalances, such as a lack of oleic acid, may trigger the abnormal immune response characteristic of the disease. yale.edu Although several studies have noted the association between this compound and MS, detailed mechanistic studies specifically focusing on its role are less common than for other fatty acids. creative-proteomics.commedchemexpress.comselleckchem.comspandidos-publications.comnih.gov

Exploration in Alzheimer's Disease Studies

In the context of neurodegenerative disorders, this compound has been explored in Alzheimer's disease (AD) research. One study noted that the tissue levels of odd-chain saturated fatty acids, including C17:0, were lower in individuals with Alzheimer's disease when compared to a control group. spandidos-publications.com This finding suggests that altered metabolism or levels of specific fatty acids might be associated with the pathology of AD. Much of the neurolipidomics research in Alzheimer's has focused on other fatty acids, such as docosahexaenoic acid (DHA), where decreased levels have been observed in the brains of AD patients. frontiersin.orgfishersci.ca The observation of lower this compound levels provides another avenue for exploring the role of lipid dysregulation in this neurodegenerative condition. spandidos-publications.com

Novel Applications in Chronic Atrophic Gastritis Diagnosis

Recent research has highlighted a novel application for this compound as a potential non-invasive biomarker for chronic atrophic gastritis (CAG), a premalignant lesion of gastric cancer. frontiersin.orgnih.govnih.gov Traditional diagnosis of CAG relies on gastroscopy with tissue biopsy, which is an invasive procedure. frontiersin.orgnih.gov

A 2023 study investigated fecal metabolites and microbiota profiles in CAG patients and healthy volunteers. frontiersin.orgnih.gov The researchers found that levels of this compound, along with pentadecanoic acid, were altered in CAG patients. frontiersin.org They identified a significant negative correlation between fecal this compound and the gut microbe Erysipelotrichaceae_UCG-003. frontiersin.orgresearchgate.net

Using this data, the researchers constructed a machine learning model (Support Vector Machine) to diagnose CAG. The model's accuracy improved significantly when combining fecal metabolite data (including this compound) with gut microbe data. frontiersin.org This suggests that a combination of this compound and specific gut bacteria could serve as a promising, non-invasive diagnostic tool for CAG. frontiersin.orgnih.govresearchgate.net

Table 2: Performance of a Diagnostic Model for Chronic Atrophic Gastritis (CAG)

| Biomarker(s) Used in Model | Accuracy | Area Under the Curve (AUC) | Citation(s) |

| 7 Fecal Metabolites (including this compound) | 0.714 | 0.71 | frontiersin.org |

| 4 Gut Microbes | 0.857 | 0.88 | frontiersin.org |

| 7 Fecal Metabolites + 4 Gut Microbes | 0.857 | 0.90 | frontiersin.org |

| 2 Correlated Metabolites + 2 Correlated Microbes | 0.857 | 0.88 | frontiersin.orgresearchgate.net |

Prognostic Value in Cancer Research

This compound has demonstrated potential prognostic and therapeutic value in cancer research, with studies showing it can inhibit cancer cell growth and promote cell death (apoptosis). creative-proteomics.commedchemexpress.comselleckchem.com

In non-small-cell lung cancer (NSCLC), this compound was found to significantly inhibit the proliferation and migration of both standard (PC-9) and gefitinib-resistant (PC-9/GR) cancer cells. spandidos-publications.comresearchgate.net It also induced greater apoptosis in these cells. spandidos-publications.com Similarly, in pancreatic cancer, this compound exerted stronger cytotoxic effects on Panc-1 and MIA PaCa-2 cell lines compared to several other fatty acids. nih.gov It not only induced apoptosis but also enhanced the chemosensitivity of these cells to the common chemotherapeutic agent gemcitabine (B846). nih.govresearchgate.net Notably, it was highly effective against gemcitabine-resistant pancreatic cancer cells. nih.gov

Furthermore, a large-scale case-control study suggested that a dietary pattern rich in odd-chain fatty acids, including this compound, was inversely associated with the risk of colorectal cancer. mdpi.com These findings collectively suggest that this compound may have a beneficial role in cancer treatment and prevention. nih.govresearchgate.net

Table 3: Investigated Anti-Cancer Effects of this compound

| Cancer Type | Cell Line(s) | Key Research Findings | Citation(s) |

| Non-Small-Cell Lung Cancer | PC-9, PC-9/GR | Significantly inhibits proliferation and migration; promotes apoptosis. | creative-proteomics.comspandidos-publications.comresearchgate.net |

| Pancreatic Cancer | Panc-1, MIA PaCa-2 | Exerts strong cytotoxic effects; induces apoptosis; enhances sensitivity to gemcitabine. | nih.govresearchgate.net |

| Colorectal Cancer | N/A (Case-control study) | An odd-chain fatty acid dietary pattern was inversely associated with CRC risk. | mdpi.com |

Heptadecanoic Acid in Health and Disease Pathophysiology

Investigations into Metabolic Health and Insulin (B600854) Sensitivity

Research into the metabolic effects of heptadecanoic acid has uncovered potential links to glucose and insulin regulation, as well as its influence on key metabolic markers.

Role in Glucose and Insulin Homeostasis

Several studies have investigated the relationship between this compound and the regulation of blood sugar and insulin. In a study involving bottlenose dolphins, which can develop a metabolic syndrome similar to pre-diabetes in humans, higher blood levels of this compound were associated with lower insulin and triglycerides. sciencedaily.com When dolphins with low levels of this fatty acid were fed a diet rich in it, their indicators of metabolic syndrome, including elevated insulin and glucose, normalized within six months. sciencedaily.com This suggests a potential role for this compound in improving insulin sensitivity and glucose control.

Further supporting this, an analysis of two dolphin populations revealed that the group with higher average insulin levels also had significantly lower serum percentages of this compound. nih.gov Multivariate stepwise regression identified a higher percentage of serum this compound as an independent predictor of lower insulin levels. nih.gov However, not all studies concur. A 20-week study in mice fed a high-fat diet supplemented with this compound found no significant effects on fasting glucose or insulin concentrations, nor did it improve glucose tolerance. nih.gov Similarly, another study in mice showed that long-term supplementation with this compound had negligible effects on insulin sensitivity. researchgate.net These conflicting findings highlight the need for further research to clarify the precise role of this compound in glucose and insulin homeostasis in different species and under various dietary conditions.

Impact on Triglyceride and Ferritin Levels

This compound has also been linked to the modulation of triglyceride and ferritin levels, both of which are important markers of metabolic health. In the aforementioned dolphin studies, a diet enriched with this compound not only normalized insulin and glucose but also led to a decrease in high ferritin levels. sciencedaily.comnih.gov In fact, a reduction in blood ferritin was observed in all six dolphins within just three weeks of the new diet. sciencedaily.com Furthermore, higher total serum this compound was found to be an independent and linear predictor of lower ferritin in one of the dolphin groups. nih.gov

The connection between this compound and triglycerides is also evident, with studies showing an inverse linear association between serum this compound and triglyceride levels. google.com Dolphins with higher levels of this compound in their blood exhibited lower triglyceride concentrations. sciencedaily.com The dietary intervention study that increased this compound intake also resulted in the normalization of triglyceride levels in dolphins with initially elevated values. researchgate.net These findings suggest that this compound may play a beneficial role in managing triglyceride and ferritin levels, which are often elevated in metabolic syndrome.

Modulation of Adiponectin Levels

Adiponectin is a hormone that plays a crucial role in regulating glucose levels and fatty acid breakdown. Research suggests that this compound may influence adiponectin levels, although the findings are not entirely consistent. A study in bottlenose dolphins fed a diet rich in this compound for 24 weeks showed a significant increase in total adiponectin levels. nih.gov This increase in an insulin-sensitizing hormone supports the hypothesis that this compound may improve insulin sensitivity. researchgate.netnih.gov

Mechanisms Underlying Potential Metabolic Benefits

The potential metabolic benefits of this compound are thought to be multifaceted. One proposed mechanism is its role as a substrate for the synthesis of other important molecules and its contribution to cellular energy production. nih.gov this compound can be elongated to form very-long-chain fatty acids, which are components of glycosphingolipids found in the brain and other tissues. nih.gov Alternatively, it can be broken down to propionyl-CoA, which can then be converted to succinyl-CoA, an intermediate that replenishes the citric acid cycle, thereby supporting mitochondrial energy metabolism. nih.gov

Furthermore, a diet rich in this compound has been shown to increase serum levels of adiponectin and sphingosines, which is consistent with an insulin-sensitizing phenotype. researchgate.net The observed inverse associations between this compound and markers of metabolic syndrome, such as high insulin, triglycerides, and ferritin, further support its potential protective role. nih.govmilkgenomics.org It has been hypothesized that a shift away from diets containing beneficial saturated fatty acids like this compound could be a contributing factor to the prevalence of low this compound levels, higher ferritin, and metabolic syndrome. nih.govmilkgenomics.org

Research in Oncology and Cellular Mechanisms

In the field of oncology, this compound has been investigated for its potential to inhibit the growth of cancer cells.

Antiproliferative Effects on Cancer Cells

Several in vitro studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. In non-small-cell lung cancer (NSCLC) cells, this compound significantly inhibited cell proliferation and migration, and promoted apoptosis (programmed cell death). spandidos-publications.comnih.gov It was also found to enhance the cytotoxic effect of the cancer drug gefitinib (B1684475) in both gefitinib-sensitive and resistant NSCLC cells. spandidos-publications.com The inhibitory effect of this compound on NSCLC cell proliferation was greater than that of other common dietary lipids. frontiersin.org

The antiproliferative properties of this compound have also been observed in other types of cancer. In pancreatic cancer cells, it exerted stronger cytotoxic effects than several other fatty acids and induced apoptosis. researchgate.netnih.gov Furthermore, it synergistically reduced cell viability and promoted apoptosis when combined with the chemotherapeutic agent gemcitabine (B846), even in gemcitabine-resistant cells. researchgate.netnih.gov Studies have also suggested its potential anticancer activity against breast cancer, colon cancer, and leukemia cells. wipo.intmdpi.comgoogle.com

The proposed mechanisms for these anticancer effects include the downregulation of signaling pathways that promote cell growth, such as the Akt/S6K and PI3K/Akt pathways. nih.govnih.gov By inhibiting these pathways, this compound can suppress cancer cell proliferation and survival. researchgate.net

Induction of Apoptosis in Various Cancer Cell Lines

This compound, also known as margaric acid, has demonstrated the ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. Research indicates that this odd-chain saturated fatty acid can trigger apoptotic processes in non-small cell lung cancer (NSCLC) cells, including those that have developed resistance to the chemotherapy drug gefitinib. researchgate.netspandidos-publications.comnih.gov Studies have shown that treatment with this compound leads to a significant increase in apoptosis in PC-9 and PC-9/GR (gefitinib-resistant) lung cancer cells. spandidos-publications.comnih.govselleckchem.com

In the context of pancreatic cancer, this compound has been shown to induce apoptosis in Panc-1 and MIA PaCa-2 cell lines in a dose-dependent manner. researchgate.netnih.gov This was confirmed through various analytical methods, including Hoechst 33342 staining, Annexin V/propidium iodide staining, and cell cycle analysis. nih.gov The pro-apoptotic effects of this compound are not limited to lung and pancreatic cancers. Evidence also suggests its potential in treating human leukemia, melanoma, and breast and cervix carcinomas. researchgate.net

The mechanism by which this compound induces apoptosis is linked to the modulation of key signaling pathways involved in cell survival and death. researchgate.netnih.gov

Inhibition of Cell Migration

This compound has been found to inhibit the migration of various cancer cells, a crucial step in tumor invasion and metastasis. In non-small cell lung cancer (NSCLC) cell lines, including the gefitinib-resistant PC-9/GR cells, this compound significantly suppressed cell migration. researchgate.netspandidos-publications.comnih.govmedchemexpress.com This inhibitory effect on cell movement is a key aspect of its anti-cancer properties.

Similarly, in breast cancer, odd-chain fatty acids like this compound have been associated with the suppression of migration and invasion of cancer cells. wipo.intmdpi.com For instance, the related odd-chain fatty acid, pentadecanoic acid, has been shown to suppress the migratory and invasive ability of breast cancer stem-like cells by affecting the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a process critical for metastasis. mdpi.com Sheep tail fat, which is rich in this compound, has also been demonstrated to significantly inhibit the wound healing capacity of three different NSCLC cell lines (A549, PC-9, and PC-9/GR). nih.gov

The table below summarizes the observed effects of this compound on cell migration in different cancer cell lines.

| Cancer Type | Cell Line(s) | Observed Effect on Migration | Reference(s) |

| Non-Small Cell Lung Cancer | PC-9, PC-9/GR | Significant inhibition | researchgate.netspandidos-publications.comnih.govmedchemexpress.com |

| Non-Small Cell Lung Cancer | A549, PC-9, PC-9/GR | Significant inhibition by sheep tail fat (rich in C17:0) | nih.gov |

| Breast Cancer | General | Suppression of migration and invasion | wipo.intmdpi.com |

Synergistic Effects with Chemotherapeutic Agents (e.g., Gemcitabine, Gefitinib)

This compound has been shown to work synergistically with conventional chemotherapeutic agents, enhancing their efficacy against cancer cells. spandidos-publications.comnih.govresearchgate.netnih.gov

In pancreatic cancer, this compound enhances the chemosensitivity of cancer cells to gemcitabine, a standard chemotherapy drug. researchgate.netnih.gov Studies have demonstrated that the combination of this compound and gemcitabine leads to a synergistic reduction in cell viability and an increase in apoptosis in pancreatic cancer cells. researchgate.netnih.gov Notably, this compound also showed high antiproliferative efficacy against gemcitabine-resistant MIA PaCa-2 pancreatic cancer cells. researchgate.netnih.gov

Similarly, in non-small cell lung cancer (NSCLC), this compound enhances the cytotoxic effects of gefitinib, a targeted therapy drug. researchgate.netspandidos-publications.comnih.gov This effect was observed in both gefitinib-sensitive (PC-9) and gefitinib-resistant (PC-9/GR) NSCLC cell lines. researchgate.netspandidos-publications.comnih.gov The combination of this compound and gefitinib resulted in a greater cytotoxic effect than either agent alone. spandidos-publications.com

The table below summarizes the synergistic effects of this compound with chemotherapeutic agents.

| Cancer Type | Chemotherapeutic Agent | Cell Line(s) | Synergistic Effect | Reference(s) |

| Pancreatic Cancer | Gemcitabine | Panc-1, MIA PaCa-2, GR-MIA PaCa-2 | Enhanced cytotoxicity, increased apoptosis | researchgate.netnih.gov |

| Non-Small Cell Lung Cancer | Gefitinib | PC-9, PC-9/GR | Enhanced cytotoxicity | researchgate.netspandidos-publications.comnih.gov |

Modulation of Signaling Pathways (e.g., PI3K-AKT-mTOR, Hippo, Akt/S6K) in Cancer

This compound exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer. researchgate.netresearchgate.netnih.govnih.gov

One of the primary pathways affected is the PI3K-AKT-mTOR pathway, which is crucial for cell growth, proliferation, and survival. frontiersin.org In non-small cell lung cancer (NSCLC) cells, this compound has been shown to suppress the activation of the PI3K/Akt signaling pathway. researchgate.netspandidos-publications.comnih.govmedchemexpress.com This inhibition is a likely mechanism behind its ability to inhibit cell proliferation and induce apoptosis. researchgate.netspandidos-publications.comnih.gov The suppression of the PI3K-AKT-mTOR pathway by this compound has also been observed in other cancer types, such as pancreatic cancer. researchgate.net

In pancreatic cancer, particularly in gemcitabine-resistant cells, this compound treatment has been found to inhibit the Hippo signaling pathway. researchgate.netnih.gov The Hippo pathway is involved in controlling organ size and cell proliferation, and its dysregulation can contribute to cancer development.

Furthermore, research on sheep tail fat, which is rich in this compound, has demonstrated that it suppresses NSCLC cell growth by downregulating the Akt/S6K signaling pathway. nih.gov S6K is a downstream effector of the mTORC1 complex and plays a critical role in protein synthesis and cell growth. frontiersin.org

The table below details the signaling pathways modulated by this compound in cancer cells.

| Cancer Type | Signaling Pathway | Effect of this compound | Reference(s) |

| Non-Small Cell Lung Cancer | PI3K-AKT-mTOR | Suppression | researchgate.netspandidos-publications.comnih.govmedchemexpress.com |

| Pancreatic Cancer | Hippo | Inhibition | researchgate.netnih.gov |

| Non-Small Cell Lung Cancer | Akt/S6K | Downregulation | nih.gov |

Accumulation of Metabolites in Cancer Cells (e.g., 10-cis-heptadecenoic acid)

When non-small cell lung cancer (NSCLC) cells are treated with this compound, an interesting metabolic consequence is the accumulation of its monounsaturated counterpart, 10-cis-heptadecenoic acid (C17:1). spandidos-publications.comnih.gov Studies have shown that the addition of this compound to both PC-9 and gefitinib-resistant PC-9/GR lung cancer cells leads to an increased content of 10-cis-heptadecenoic acid within the cells. spandidos-publications.com

This conversion suggests that cancer cells metabolize the supplemented this compound. While the precise functions of 10-cis-heptadecenoic acid in cancer cells are still under investigation, it has been noted to have some inhibitory activity against certain human cancer cells, such as HL-60 leukemia cells, although to a lesser extent than some saturated long-chain fatty acids. The accumulation of this specific metabolite following this compound treatment points to a potential area for further research into the comprehensive anti-cancer mechanisms of odd-chain fatty acids.

Role in Inflammatory Processes and Immune Response